molecular formula C9H10N4 B8598892 cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine

cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine

Cat. No.: B8598892
M. Wt: 174.20 g/mol
InChI Key: QLKMPKAWWDMXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H10N4/c1-2-6(1)13-9-7-3-4-10-8(7)11-5-12-9/h3-6H,1-2H2,(H2,10,11,12,13)

InChI Key

QLKMPKAWWDMXFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC3=C2C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (9, 1.06 g, 6.90 mmol) is dissolved in cyclopropylamine (20, 2.42 mL, 34.5 mmol) and heated to reflux overnight. The reaction mixture is cooled and poured into water, then extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography, eluting with ethyl acetate and dichloromethane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (21, 337 mg). MS (ESI) [M+H+]+=174.9. This is reacted similarly to step 2 of Scheme 4 to provide the desired compound 22.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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